Cas no 890965-68-1 (N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine)

N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
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- N-(3,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
- N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine
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- インチ: 1S/C16H16N2S2/c1-10-6-11(2)8-12(7-10)17-16-18-14-5-4-13(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18)
- InChIKey: UGNWFTWYOLAPAL-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC(SC)=CC=C2N=C1NC1=CC(C)=CC(C)=C1
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2020-0548-75mg |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine |
890965-68-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2020-0548-2μmol |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine |
890965-68-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2020-0548-5mg |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine |
890965-68-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2020-0548-40mg |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine |
890965-68-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2020-0548-25mg |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine |
890965-68-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2020-0548-5μmol |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine |
890965-68-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2020-0548-20μmol |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine |
890965-68-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2020-0548-15mg |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine |
890965-68-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2020-0548-2mg |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine |
890965-68-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2020-0548-10mg |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine |
890965-68-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amineに関する追加情報
Recent Advances in the Study of N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine (CAS: 890965-68-1)
N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine (CAS: 890965-68-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its benzothiazole core and dimethylphenyl substituent, exhibits promising biological activities, particularly in the context of kinase inhibition and anti-cancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
One of the key findings from the latest research is the compound's ability to selectively inhibit specific kinase pathways involved in cell proliferation and survival. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the nanomolar range. This selectivity suggests its potential as a targeted therapy for cancers driven by these kinase mutations.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's role in modulating cellular apoptosis and autophagy. Research conducted by a team at the University of Cambridge revealed that the compound induces apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways, as evidenced by increased caspase-3 activity and mitochondrial membrane depolarization. These findings were further corroborated by in vivo studies using xenograft models, where the compound demonstrated significant tumor growth inhibition without observable toxicity at therapeutic doses.
The synthetic accessibility of N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine has also been a focal point of recent research. A novel, scalable synthesis route was reported in Organic Process Research & Development, highlighting improvements in yield and purity. The optimized protocol involves a Pd-catalyzed coupling reaction, which reduces the number of steps and minimizes the use of hazardous reagents, making it more suitable for industrial-scale production.
Despite these advancements, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that while the compound exhibits favorable oral bioavailability, its metabolic stability in human liver microsomes requires further optimization. Researchers are currently exploring structural modifications to enhance its metabolic profile while retaining its biological activity.
In conclusion, N-(3,5-dimethylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine represents a promising candidate for further development in oncology and other therapeutic areas. Its dual mechanism of action—kinase inhibition and apoptosis induction—positions it as a versatile tool for targeted therapy. Ongoing research aims to address its pharmacokinetic limitations and expand its therapeutic potential through combination therapies and novel formulations.
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